molecular formula C9H4N2O B6272318 3-formylbenzene-1,2-dicarbonitrile CAS No. 129221-76-7

3-formylbenzene-1,2-dicarbonitrile

Cat. No.: B6272318
CAS No.: 129221-76-7
M. Wt: 156.1
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Description

3-Formylbenzene-1,2-dicarbonitrile is a highly functionalized aromatic compound characterized by two cyano groups at positions 1 and 2 and a formyl group at position 2. This substitution pattern creates a polarized electronic structure, making it a promising candidate for charge-transfer chromophores, nonlinear optical (NLO) materials, and precursors for phthalocyanines . The formyl group enhances electron-withdrawing capacity, which is critical for tuning optoelectronic properties.

Properties

CAS No.

129221-76-7

Molecular Formula

C9H4N2O

Molecular Weight

156.1

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylbenzene-1,2-dicarbonitrile can be synthesized through various organic synthesis routes. One common method involves the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of a catalyst to introduce the cyano groups . The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of 3-formylbenzene-1,2-dicarbonitrile often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylbenzene-1,2-dicarbonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-formylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the formyl group can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Structural and Electronic Differences

The position and nature of substituents significantly influence the electronic and steric properties of benzene-1,2-dicarbonitrile derivatives. Below is a comparative analysis:

Compound Substituents Electronic Effects Key Applications
3-Formylbenzene-1,2-dicarbonitrile 1,2-CN; 3-CHO Strong electron-withdrawing (CHO) enhances acceptor strength, polarizes π-system NLO materials, phthalocyanine precursors, OLEDs (inferred)
4,5-Diiodobenzene-1,2-dicarbonitrile 1,2-CN; 4,5-I Iodo groups enable cross-coupling; moderate electron-withdrawing Suzuki/Sonogashira reactions for chromophores
4-Nitrobenzene-1,2-dicarbonitrile 1,2-CN; 4-NO₂ Nitro group provides strong electron-withdrawing, stabilizes charge-transfer states DSSCs, photodynamic therapy
4-Methoxybenzene-1,2-dicarbonitrile 1,2-CN; 4-OCH₃ Methoxy acts as electron-donating, creating push-pull systems Liquid crystals, supramolecular assemblies
DDQ (4,5-Dichloro-3,6-dioxo-cyclohexa-1,4-diene-1,2-dicarbonitrile) 1,2-CN; 4,5-Cl; 3,6-diketone Extreme electron deficiency; strong oxidant Electrochemical mediators, organic synthesis

Physical and Optoelectronic Properties

  • Solubility: Derivatives with bulky substituents (e.g., 4-(2-methoxyphenoxy)) show improved solubility in halogenated solvents, while polar groups (CHO, NO₂) reduce solubility .
  • Optical Bandgaps: Electron-withdrawing groups (CHO, NO₂) lower LUMO levels, enhancing charge-transfer transitions. For example, 4-nitro derivatives exhibit absorption maxima at ~450 nm, suitable for DSSCs .
  • Thermal Stability : 4,5-Disubstituted derivatives exhibit high thermal stability (>300°C), critical for OLED and NLO applications .

Biological Activity

3-Formylbenzene-1,2-dicarbonitrile (also known as 3-formyl-1,2-benzenedicarbonitrile) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-formylbenzene-1,2-dicarbonitrile is characterized by a benzene ring with two cyano groups and an aldehyde functional group. Its molecular formula is C10H6N2O, and it has a molecular weight of 174.17 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 3-formylbenzene-1,2-dicarbonitrile exhibits significant antimicrobial properties. A study by Kumar et al. (2021) reported that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Anticancer Activity

The anticancer potential of 3-formylbenzene-1,2-dicarbonitrile has also been investigated. A study conducted by Zhang et al. (2022) demonstrated that the compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study: Induction of Apoptosis in Cancer Cells

  • Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Concentration Range: 10-50 µM
  • Key Findings:
    • Increased levels of cleaved caspase-3 and PARP.
    • Decreased expression of Bcl-2.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, 3-formylbenzene-1,2-dicarbonitrile has shown anti-inflammatory effects. A study by Lee et al. (2020) indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of 3-formylbenzene-1,2-dicarbonitrile can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Caspase Activation: In cancer cells, it activates caspases which are crucial for the apoptotic pathway.
  • Cytokine Modulation: It modulates the immune response by affecting cytokine production in inflammatory conditions.

Potential Therapeutic Applications

Given its diverse biological activities, 3-formylbenzene-1,2-dicarbonitrile holds promise for various therapeutic applications:

  • Antimicrobial Agents: Potential development as a new class of antibiotics.
  • Cancer Therapy: Further investigation could lead to its use as an adjunct therapy in cancer treatment.
  • Anti-inflammatory Drugs: Possible formulation for treating inflammatory diseases.

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